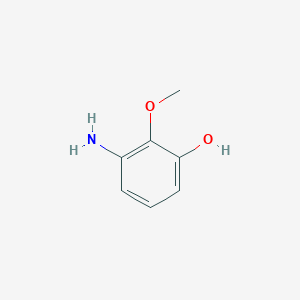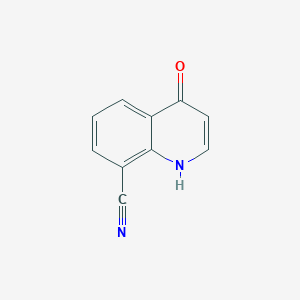
4-羟基-8-氰基喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-8-cyanoquinoline is a heterocyclic compound with the molecular formula C10H6N2O . It has a molecular weight of 170.17 g/mol . This compound has attracted a lot of attention in the scientific community due to its unique properties and potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of 8-Hydroxyquinoline derivatives, which includes 4-Hydroxy-8-cyanoquinoline, involves numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements . For instance, 5,7-dibromo-8-hydroxyquinoline was synthesized in excellent yield via reaction of 8-hydroxyquinoline with two equivalents of bromine in chloroform .Molecular Structure Analysis
The 8-Hydroxyquinoline moiety, which is a part of 4-Hydroxy-8-cyanoquinoline, is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . The pyridine ring maintains its properties as an electron-deficient entity with a basic nitrogen .Chemical Reactions Analysis
8-Hydroxyquinoline derivatives, including 4-Hydroxy-8-cyanoquinoline, are susceptible to numerous chemical reactions. For example, di- and tri-substituted derivatives showed higher inhibition of H5N1 growth and simultaneous low cytotoxicity .Physical And Chemical Properties Analysis
4-Hydroxy-8-cyanoquinoline has a molecular weight of 170.17 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 0 . It also has a Topological Polar Surface Area of 52.9 Ų and a Heavy Atom Count of 13 .科学研究应用
Iron-Chelators for Neuroprotection
“4-Hydroxy-8-cyanoquinoline” derivatives have been studied for their potential as iron-chelators, which can be used for neuroprotective therapies. These compounds can help in managing neurodegenerative diseases by controlling iron levels in the brain, which is crucial since iron accumulation is associated with neurodegenerative disorders .
Anticancer Agents
Research has indicated that “4-Hydroxy-8-cyanoquinoline” derivatives may act as anticancer agents. They can interfere with the proliferation of cancer cells and induce apoptosis, making them a subject of interest in cancer therapy studies .
Inhibitors of 2OG-Dependent Enzymes
These compounds have been identified as inhibitors of 2-oxoglutarate (2OG)-dependent enzymes. This inhibition is significant because it can regulate various biological processes, including oxygen sensing and DNA repair, which are vital in many diseases .
Chelators of Metalloproteins
“4-Hydroxy-8-cyanoquinoline” and its derivatives can chelate metalloproteins, which play a role in various physiological processes. By modulating metalloprotein activity, these compounds could be used to treat diseases related to metalloprotein dysfunction .
Anti-HIV Agents
Studies have shown that “4-Hydroxy-8-cyanoquinoline” derivatives can act as anti-HIV agents. They may inhibit the replication of HIV, offering a potential pathway for the development of new antiretroviral drugs .
Antifungal Agents
The antifungal properties of “4-Hydroxy-8-cyanoquinoline” derivatives make them candidates for treating fungal infections. Their mechanism involves disrupting the fungal cell’s integrity or inhibiting essential processes within the fungal cells .
Antileishmanial Agents
These compounds have been explored for their antileishmanial activity, which could lead to new treatments for leishmaniasis, a disease caused by parasites transmitted through sandfly bites .
Antischistosomal Agents
“4-Hydroxy-8-cyanoquinoline” derivatives also show promise as antischistosomal agents, potentially offering new therapeutic options for schistosomiasis, a disease caused by parasitic worms .
Each of these applications represents a unique field where “4-Hydroxy-8-cyanoquinoline” and its derivatives are being explored for their potential benefits in scientific research and medicine.
MDPI - Recent Advances in the Synthesis and Biological Activity of 8 …
未来方向
Compounds containing the 8-Hydroxyquinoline moiety, such as 4-Hydroxy-8-cyanoquinoline, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
作用机制
Target of Action
Compounds containing the 8-hydroxyquinoline nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Mode of Action
The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents, which form four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . This suggests that 4-Hydroxy-8-cyanoquinoline may interact with its targets through a similar mechanism, leading to changes in the biological activities of these targets.
Biochemical Pathways
It is known that 8-hydroxyquinoline derivatives can affect various biochemical pathways, leading to their diverse biological activities
Pharmacokinetics
The chemical properties of 4-hydroxy-8-cyanoquinoline, such as its predicted boiling point of 4027±250 °C and a pKa of 317±040 , may influence its ADME properties and thus its bioavailability.
Result of Action
Given the wide range of biological activities exhibited by 8-hydroxyquinoline derivatives, it is likely that 4-hydroxy-8-cyanoquinoline could have diverse molecular and cellular effects .
属性
IUPAC Name |
4-oxo-1H-quinoline-8-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-7-2-1-3-8-9(13)4-5-12-10(7)8/h1-5H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFERFNFGHIWLEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=O)C=CN2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564078 |
Source


|
| Record name | 4-Oxo-1,4-dihydroquinoline-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127285-55-6, 848128-91-6 |
Source


|
| Record name | 1,4-Dihydro-4-oxo-8-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127285-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxo-1,4-dihydroquinoline-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

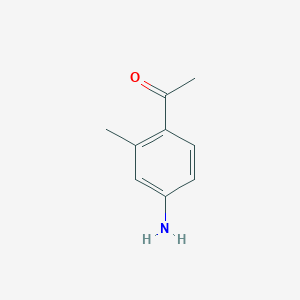
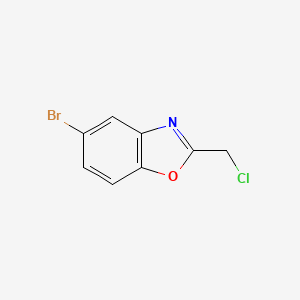




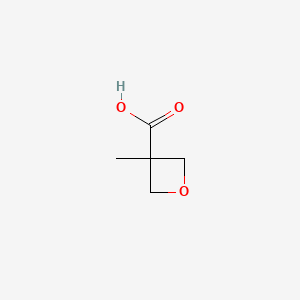


![6-Bromo-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B1282997.png)
![6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile](/img/structure/B1283001.png)


